(2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is and it has a molecular weight of approximately 322.12 g/mol. This compound features a bromine atom, a trifluoromethyl group, and a pyrrolidinyl group attached to a phenyl ring, which contributes to its unique chemical properties and reactivity. It is classified as an organic halide and a ketone due to the presence of the carbonyl group.
The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with pyrrolidine. The process is conducted in an organic solvent, commonly dichloromethane, with triethylamine serving as a base to neutralize hydrochloric acid produced during the reaction.
The molecular structure of (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone can be described using various structural representations:
InChI=1S/C12H11BrF3NO/c13-10-4-3-8(12(14,15)16)7-9(10)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
C1CCN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
The compound exhibits a complex structure characterized by multiple functional groups that influence its chemical behavior and interactions with biological systems. The presence of the trifluoromethyl group enhances lipophilicity and reactivity .
(2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure for different applications .
The mechanism of action for (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with various biological targets:
The biochemical properties indicate that this compound plays a role in cellular processes such as apoptosis and proliferation through its enzymatic interactions.
(2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is utilized in various fields:
This compound exemplifies the intersection of synthetic organic chemistry and biological activity, making it a valuable tool for researchers in both fields.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: